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Compound of Interest

Compound Name:
5-Iodo-1H-indazole-3-carboxylic

acid

Cat. No.: B173683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 5-
Iodo-1H-indazole-3-carboxylic acid. Due to the limited availability of published experimental

data for this specific compound, this guide leverages data from closely related analogs and

established spectroscopic principles to provide a robust predictive framework for its structural

attributes. All quantitative data presented herein should be considered predictive and is

intended to guide experimental analysis.

Physicochemical Properties
Basic physicochemical properties of 5-Iodo-1H-indazole-3-carboxylic acid have been

reported by various chemical suppliers.
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Property Value

CAS Number 1077-97-0

Molecular Formula C₈H₅IN₂O₂

Molecular Weight 288.04 g/mol

Appearance Brown powder

Purity ≥ 95% (HPLC)

Storage Conditions 0-8°C

Molecular Structure
The molecular structure of 5-Iodo-1H-indazole-3-carboxylic acid consists of an indazole core,

substituted with an iodine atom at the 5-position and a carboxylic acid group at the 3-position.

Caption: Molecular structure of 5-Iodo-1H-indazole-3-carboxylic acid.

Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 5-Iodo-1H-
indazole-3-carboxylic acid. These predictions are based on the analysis of similar

compounds, such as 5-Iodo-1H-indazole-3-carboxaldehyde, and general principles of NMR

spectroscopy.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
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Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity Assignment

~14.1 Broad Singlet N-H

~13.5 Broad Singlet COOH

~8.5 Singlet H-4

~7.8 Doublet H-6

~7.6 Doublet H-7

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ, ppm) Assignment

~163 C=O (Carboxylic Acid)

~142 C-7a

~140 C-3

~135 C-6

~129 C-4

~122 C-3a

~113 C-7

~88 C-5

Infrared (IR) Spectroscopy
The expected IR absorption bands for the functional groups present in 5-Iodo-1H-indazole-3-
carboxylic acid are listed below.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong
O-H stretch (from carboxylic

acid)

~3200 Medium N-H stretch

~1700 Strong
C=O stretch (from carboxylic

acid)

1620 - 1450 Medium to Strong
C=C and C=N stretching

(aromatic and indazole rings)

~1300 Medium C-O stretch and O-H bend

Below 850 Medium to Strong
C-H out-of-plane bending and

C-I stretch

Mass Spectrometry (MS)
The predicted fragmentation pattern for 5-Iodo-1H-indazole-3-carboxylic acid under electron

ionization (EI) is outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Ion

288 [M]⁺ (Molecular ion)

271 [M - OH]⁺

243 [M - COOH]⁺

116 [Indazole moiety]⁺ (loss of I and COOH)

Experimental Protocols
The following sections detail generalized experimental methodologies for the structural

characterization of a small molecule such as 5-Iodo-1H-indazole-3-carboxylic acid.
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General Workflow for Structural Characterization

Synthesis and Purification

NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(High Resolution) FTIR Spectroscopy Single Crystal X-ray Diffraction

(if suitable crystals are obtained)

Data Integration and Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General experimental workflow for small molecule structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 5-Iodo-1H-indazole-3-carboxylic acid is

dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, standard parameters include 16-32 scans and a relaxation delay

of 1-2 seconds. For ¹³C NMR, several hundred to thousands of scans may be necessary with

a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay) is processed using appropriate

software. This involves Fourier transformation, phase and baseline correction, and

referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum

is collected prior to the sample spectrum to subtract the contribution of atmospheric CO₂ and

water. Typically, 16 to 32 scans are co-added to improve data quality.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with

the ionization technique, such as methanol or acetonitrile.

Data Acquisition: For accurate mass determination, High-Resolution Mass Spectrometry

(HRMS) with an electrospray ionization (ESI) source is commonly used. The analysis is

typically performed in both positive and negative ion modes to determine which provides a

better signal for the molecular ion.

Data Analysis: The exact mass of the molecular ion is used to confirm the elemental

composition of the molecule. The fragmentation pattern, if observed, can provide additional

structural information.

Single Crystal X-ray Diffraction
Crystal Growth: Single crystals of sufficient quality for X-ray diffraction are grown, typically by

slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is

rotated.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure,

providing precise atomic coordinates, bond lengths, and bond angles. This technique

provides the definitive three-dimensional structure of the molecule in the solid state. To date,

no public crystal structure of 5-Iodo-1H-indazole-3-carboxylic acid has been found.

To cite this document: BenchChem. [Structural Characterization of 5-Iodo-1H-indazole-3-
carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b173683#structural-characterization-of-5-iodo-1h-
indazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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